CJ-15161 (CAS: 204970-97-8) is a selective kappa-opioid receptor (KOR) agonist developed for analgesia research. While early-generation KOR agonists often present significant manufacturing bottlenecks, CJ-15161 is distinguished by its highly documented process chemistry. Advancements in its synthetic route, specifically utilizing transition-metal-catalyzed N-arylation of oxazolidinones, have resolved historical challenges related to regioselectivity and intermediate purification [1]. For procurement professionals and process chemists, CJ-15161 represents a benchmark compound that combines targeted receptor pharmacology with proven kilogram-scale manufacturability, making it a highly processable candidate for late-stage preclinical development and scale-up validation.
Substituting CJ-15161 with older KOR benchmarks like U-50488 or utilizing generic, unoptimized analogs introduces severe risks in both process scale-up and batch reproducibility. Legacy synthetic routes for CJ-15161 and its structural analogs often rely on epoxide ring-opening steps that yield inseparable mixtures of regioisomers and noncrystalline intermediates, driving up purification costs and batch-to-batch variability [1]. By contrast, the procurement of CJ-15161 synthesized via modern Cu-catalyzed N-arylation guarantees high enantiomeric purity and crystalline intermediates. Buyers relying on crude analogs will face downstream bottlenecks in chromatographic separation and compromised data integrity in receptor-binding assays due to chiral impurities.
The original discovery route for CJ-15161 relied on an epoxide ring-opening step that suffered from poor regioselectivity, resulting in an inseparable mixture of regioisomers and low overall yields [1]. By transitioning to a Cu-catalyzed N-arylation of oxazolidinones, the synthesis achieves strict regiocontrol and high yields (80–95% across similar substrates) [1]. This catalytic approach bypasses the formation of regioisomeric byproducts entirely, providing a highly pure API precursor without the need for complex separation.
| Evidence Dimension | Regioisomer formation and synthetic yield |
| Target Compound Data | Cu-catalyzed N-arylation route (High regioselectivity, 80-95% yield step) |
| Comparator Or Baseline | Original epoxide ring-opening route (Inseparable mixture of regioisomers, low overall yield) |
| Quantified Difference | Complete elimination of inseparable regioisomers |
| Conditions | Multigram to kilogram scale-up synthesis |
Procuring CJ-15161 synthesized via the optimized catalytic route eliminates the need for costly and time-consuming chromatographic purifications, ensuring high batch consistency.
A major bottleneck in the procurement and scale-up of complex KOR agonists is the physical state of synthetic intermediates. The legacy synthesis of CJ-15161 produced noncrystalline, oily intermediates that complicated bulk manufacturing [1]. The optimized process chemistry yields highly crystalline intermediates, such as the penultimate aminoalcohol, which can be isolated via simple filtration [1]. In a reported kilo-lab campaign, this allowed for the isolation of 5.9 kg of crystalline aminoalcohol with a 60% recovery, drastically streamlining the purification workflow [1].
| Evidence Dimension | Intermediate physical state and isolation efficiency |
| Target Compound Data | Optimized process route (Crystalline intermediates, e.g., 5.9 kg isolated via filtration) |
| Comparator Or Baseline | Legacy discovery route (Noncrystalline, oily intermediates requiring chromatography) |
| Quantified Difference | Transition from chromatographic purification to scalable filtration |
| Conditions | Kilo-lab facility scale-up (7.2 kg input scale) |
The ability to isolate crystalline intermediates drastically reduces API manufacturing costs and guarantees higher purity for downstream preclinical applications.
For receptor-specific pharmacological studies, the stereochemical integrity of the KOR agonist is strictly required. The optimized four-step sequence for CJ-15161 features four consecutive regioselective and stereospecific inversions at a single aziridinium stereogenic center [1]. This process chemistry leads to the overall retention of stereochemistry in a single operation, preventing the racemization often observed in the scale-up of generic opioid analogs [1].
| Evidence Dimension | Stereochemical retention during scale-up |
| Target Compound Data | CJ-15161 optimized synthesis (Four consecutive stereospecific inversions with overall retention) |
| Comparator Or Baseline | Standard multi-step chiral resolutions (Prone to yield loss and partial racemization) |
| Quantified Difference | Single-operation stereochemical retention without chiral chromatography |
| Conditions | Bulk API manufacturing process |
High enantiomeric purity is critical for binding affinity assays; this process guarantees that procured batches will not suffer from off-target effects caused by chiral impurities.
Directly supported by the Cu-catalyzed N-arylation and crystalline intermediate data, CJ-15161 is a highly suitable candidate for CDMOs and process chemistry labs requiring scalable, high-purity opioid receptor ligands without chromatographic bottlenecks [1].
Because of the strict stereochemical retention achieved during its synthesis, procured CJ-15161 provides the precise enantiomeric purity required for sensitive in vivo behavioral assays evaluating kappa-opioid-mediated pain relief[2].
Due to its well-documented transition from a flawed epoxide ring-opening route to a highly efficient Cu-catalyzed N-arylation process, CJ-15161 serves as an industrial benchmark compound for laboratories validating new C-H amination or cross-coupling biocatalysts[1].